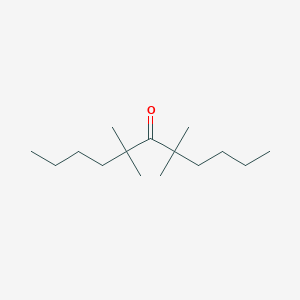
5,5,7,7-Tetramethylundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7,7-Tetramethylundecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-Tetramethylundecan-6-one can be achieved through various methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 5,5,7,7-Tetramethylundecan-6-ol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes typically use more efficient and cost-effective oxidizing agents and conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5,7,7-Tetramethylundecan-6-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone can yield the corresponding secondary alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new alkyl groups.
Major Products Formed
Oxidation: 5,5,7,7-Tetramethylundecanoic acid.
Reduction: 5,5,7,7-Tetramethylundecan-6-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,7,7-Tetramethylundecan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5,7,7-Tetramethylundecan-6-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is highly reactive, making it a key site for chemical transformations. The pathways involved in its reactions often include the formation of intermediates such as hemiacetals and hemiketals .
Comparison with Similar Compounds
Similar Compounds
5,5,7,7-Tetramethylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5,5,7,7-Tetramethylundecan-6-ol: The corresponding alcohol, which can be oxidized to form the ketone.
5,5,7,7-Tetramethylundecanoic acid: The carboxylic acid derivative formed by further oxidation of the ketone.
Uniqueness
5,5,7,7-Tetramethylundecan-6-one is unique due to its highly branched structure and the presence of a reactive carbonyl group. This combination makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of derivatives and products .
Properties
CAS No. |
59126-20-4 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
5,5,7,7-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O/c1-7-9-11-14(3,4)13(16)15(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI Key |
KWFLCUZVEBQOGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)C(C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















